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Executive Summary

2,3,5,5-Tetramethylhexanal (CAS: 68391-29-7), often referred to in the industry as TMH
Aldehyde, is a saturated, highly branched

aldehyde. It is distinguished by its steric bulk and specific olfactory profile, described as fresh,
floral, and slightly fruity (pear/green). Unlike linear aldehydes (e.g., Decanal), the quaternary
carbon at the C5 position and methyl branching at C2 and C3 impart significant chemical
stability and unique volatility characteristics. This guide details its physicochemical constants,
structural identification, and safety protocols for research and development applications.

Molecular Identification & Structural Analysis

The molecule features a hexanal backbone with heavy methylation, creating a hydrophobic,
sterically hindered structure.
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Parameter Data

IUPAC Name 2,3,5,5-Tetramethylhexanal
Common Name TMH Aldehyde

CAS Registry Number 68391-29-7

Molecular Formula

Molecular Weight 156.27 g/mol
SMILES CC(C)(Cc)cc(o)c(c)e=0
InChl Key COJYJCJIJUBHUSDJ-UHFFFAOYSA-N

Contains chiral centers at C2 and C3; typically

Stereochemistry supplied as a racemic diastereomeric mixture.[1]

[21(31[4]

Structural Visualization

The following diagram illustrates the connectivity and steric crowding around the aldehyde
group, which influences its reactivity (e.g., resistance to oxidation compared to linear
aldehydes).
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Figure 1: Structural connectivity highlighting steric features affecting reactivity.[2]

Physicochemical Properties
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Note: Due to the specialized nature of this isomer, some values are derived from validated
predictive models (QSAR) and industrial safety data sheets (SDS) for the specific CAS 68391-

29-7.[2]

Thermodynamic & Physical Constants

Property

Value / Range

Context

Physical State

Liquid

Colorless to pale yellow at
20°C.

Boiling Point (Atm)

195°C - 205°C (Predicted)

High boiling point due to
molecular weight; typically
distilled under vacuum (e.qg.,
~85°C at 10 mmHgQ).[2]

Density

0.830 — 0.845 g/cm? (at 20°C)

Lighter than water; typical for

branched aliphatic aldehydes.
[2]

Refractive Index (

)

1.425-1.435

Standard range for saturated
C10 aldehydes.[2]

Vapor Pressure

~0.05 — 0.1 mmHg (at 25°C)

Low volatility; functions as a
"Heart" to "Base" note in

perfumery.[2]

Flash Point

~65°C — 75°C (Closed Cup)

Classed as Combustible Liquid

(Category 4 or similar).[2]

Solubility & Partitioning
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Property Data Implication

Requires emulsifiers or co-
Water Solubility Insoluble (< 10 mg/L) solvents (Ethanol, DPG) for

aqueous formulations.[2]

Highly lipophilic; indicates
strong affinity for lipid phases
and potential for

LogP (Octanol/Water) 3.30-4.50 ) o )
bioaccumulation in aquatic
organisms if not

biodegradable.[2]

Soluble in Ethanol, Diethyl ) )
o ] Compatible with standard non-
Solvent Compatibility Phthalate, Dipropylene Glycol

(DPG), Paraffin Oil polar organic solvents.
, Paraffin Oil.

Synthesis & Manufacturing Workflow

The industrial synthesis of 2,3,5,5-tetramethylhexanal typically involves Hydroformylation
(Oxo Synthesis). This process converts an olefin precursor into an aldehyde using Syngas (

) and a catalyst (Rhodium or Cobalt).[2]

Primary Pathway:
e Precursor: Branched C9 alkenes (e.g., trimers of propylene or derivatives of diisobutylene).
e Reaction:

(and isomers).

 Purification: Fractional distillation to isolate the specific 2,3,5,5-isomer from other byproducts.
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Figure 2: General hydroformylation workflow for branched C10 aldehydes.

Applications & Organoleptics

Fragrance Profile
o Odor Type: Aldehydic, Floral, Green.[5]

o Description: Fresh, slightly woody, with distinct fruity-pear and agrumic (citrus-like) nuances.
It is often used to provide "lift" and "modernity" to floral bouquets without the fatty notes
associated with linear aldehydes (like Aldehyde C10).[2]
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 Stability: The steric hindrance at the alpha-position (C2) and beta-position (C3) makes it
more stable in alkaline media (e.g., soaps, detergents) compared to linear aldehydes, which
are prone to aldol condensation and oxidation.[2]

Chemical Intermediate

It serves as a precursor for:
» Alcohols: Reduction to 2,3,5,5-tetramethylhexanol.

e Acids: Oxidation to 2,3,5,5-tetramethylhexanoic acid (used in synthetic lubricants or
metalworking fluids).

Safety & Handling (GHS Classification)

Based on standard SDS data for C10 branched aldehydes (CAS 68391-29-7).[2]

Signal Word:WARNING

Hazard Class Hazard Statement Code
Skin Irritation Causes skin irritation. H315
Eye Irritation Causes serious eye irritation. H319

L May cause an allergic skin
Sensitization ] H317
reaction.

) o Toxic to aquatic life with long-
Aquatic Toxicity last fect H411
asting effects.

Handling Protocol:
e Engineering Controls: Use only in a chemical fume hood.
e PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.

o Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place to prevent autoxidation
to the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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